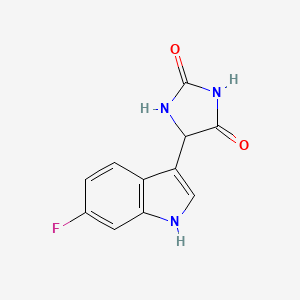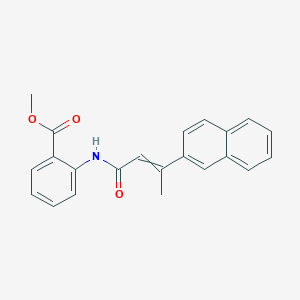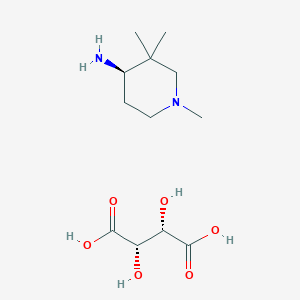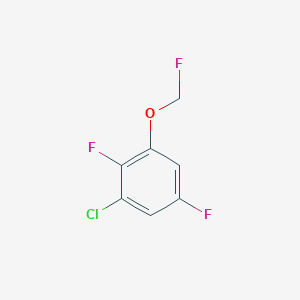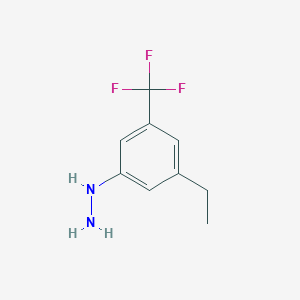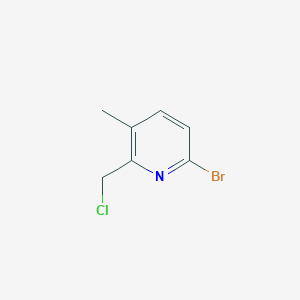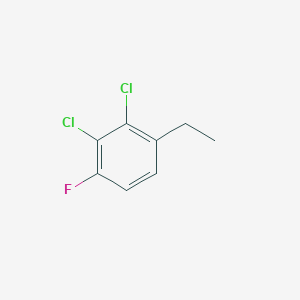
1,2-Dichloro-3-ethyl-6-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dichloro-3-ethyl-6-fluorobenzene is an organic compound with the molecular formula C8H7Cl2F and a molecular weight of 193.05 g/mol . It is a derivative of benzene, characterized by the presence of two chlorine atoms, one ethyl group, and one fluorine atom attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Dichloro-3-ethyl-6-fluorobenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring . Specific conditions and reagents for the synthesis of this compound include:
Chlorination: Introduction of chlorine atoms to the benzene ring using chlorine gas or other chlorinating agents.
Fluorination: Introduction of a fluorine atom using fluorinating agents such as hydrogen fluoride or fluorine gas.
Ethylation: Introduction of an ethyl group using ethylating agents like ethyl chloride or ethyl bromide.
Industrial Production Methods
Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The process may include:
Catalysts: Use of catalysts such as aluminum chloride (AlCl3) to facilitate the reaction.
Temperature Control: Maintaining specific temperatures to optimize reaction rates and product formation.
Purification: Techniques such as distillation or recrystallization to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dichloro-3-ethyl-6-fluorobenzene undergoes various chemical reactions, including:
Oxidation: Conversion of the ethyl group to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the chlorine atoms to hydrogen using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Replacement of the chlorine or fluorine atoms with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Hydroxide ions (OH-), amines (NH2R), and alkoxides (OR-).
Major Products
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Benzene derivatives with hydrogen replacing chlorine atoms.
Substitution Products: Benzene derivatives with various functional groups replacing chlorine or fluorine atoms.
Wissenschaftliche Forschungsanwendungen
1,2-Dichloro-3-ethyl-6-fluorobenzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of 1,2-Dichloro-3-ethyl-6-fluorobenzene involves its interaction with molecular targets and pathways in chemical reactions. The compound exerts its effects through electrophilic aromatic substitution, where it forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate undergoes further reactions to yield the final product .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dichloro-2-fluorobenzene: Similar structure with chlorine and fluorine atoms attached to the benzene ring.
2,4-Dichloro-3-fluorobenzene: Another derivative with different positions of chlorine and fluorine atoms on the benzene ring.
1,2-Dichloro-4-ethylbenzene: Contains chlorine and ethyl groups but lacks the fluorine atom.
Uniqueness
1,2-Dichloro-3-ethyl-6-fluorobenzene is unique due to the specific positions of its substituents on the benzene ring, which influence its chemical reactivity and applications. The presence of both chlorine and fluorine atoms, along with an ethyl group, provides distinct properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C8H7Cl2F |
|---|---|
Molekulargewicht |
193.04 g/mol |
IUPAC-Name |
2,3-dichloro-1-ethyl-4-fluorobenzene |
InChI |
InChI=1S/C8H7Cl2F/c1-2-5-3-4-6(11)8(10)7(5)9/h3-4H,2H2,1H3 |
InChI-Schlüssel |
OEOJIWSEPCYRFB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=C(C=C1)F)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl (4R)-4-[(3S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxo-3-trimethylsilyloxy-2,4,5,6,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B14038876.png)
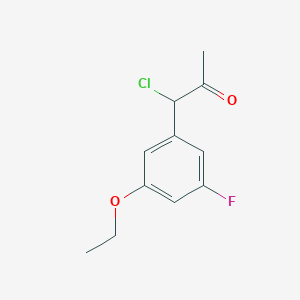
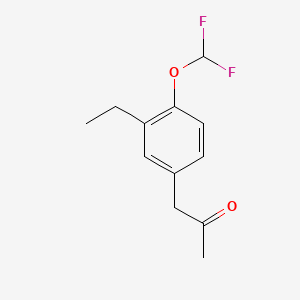
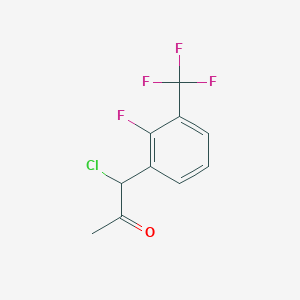
![5-[(Tert-butoxycarbonyl)amino]-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid](/img/structure/B14038900.png)
